An In-depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione
An In-depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione
(S)-4-Methyloxazolidine-2,5-dione , also widely known by its synonym L-Alanine N-carboxyanhydride (L-Ala-NCA) , is a chiral heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. Its rigid, strained ring system and inherent chirality make it a valuable building block in the stereoselective synthesis of complex peptides and other pharmaceutical intermediates. This guide provides a comprehensive overview of its fundamental properties, synthesis, and reactivity.
Core Chemical and Physical Properties
(S)-4-Methyloxazolidine-2,5-dione is a white to off-white crystalline solid.[1] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO₃ | [1] |
| Molecular Weight | 115.09 g/mol | [1] |
| Melting Point | 92 °C | [2] |
| Solubility | Very slightly soluble in DMSO (with heating) | [2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |
| IUPAC Name | (4S)-4-methyl-1,3-oxazolidine-2,5-dione | [1] |
| CAS Number | 2224-52-4 | [1] |
| InChIKey | DTETYCNJKAUROO-REOHCLBHSA-N | [1] |
| SMILES | C[C@H]1C(=O)OC(=O)N1 | [1] |
Spectroscopic Properties
| Spectroscopy | Expected Characteristics |
| ¹H NMR | A quartet for the methine proton (CH) coupled to the methyl protons, a doublet for the methyl protons (CH₃) coupled to the methine proton, and a broad singlet for the amine proton (NH). The methine proton is expected to be deshielded due to the adjacent carbonyl and oxygen atoms.[3][4][5] |
| ¹³C NMR | Three distinct signals are expected: one for the methyl carbon, one for the methine carbon, and two for the carbonyl carbons. The carbonyl carbons will appear significantly downfield. |
| FT-IR | Strong, characteristic absorption bands for the two carbonyl groups (C=O) of the anhydride, likely appearing as two distinct peaks in the range of 1750-1850 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.[6][7][8] |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 115. Common fragmentation patterns for carbonyl compounds involve alpha-cleavage. Loss of CO₂ (44 Da) is a likely fragmentation pathway for N-carboxyanhydrides.[9][10][11] |
Synthesis and Experimental Protocols
The most common and historically significant method for the synthesis of (S)-4-Methyloxazolidine-2,5-dione is the Fuchs-Farthing method, which involves the reaction of L-alanine with phosgene or a phosgene equivalent like triphosgene.[2]
Experimental Protocol: Synthesis of (S)-4-Methyloxazolidine-2,5-dione using Triphosgene[2]
Materials:
-
L-alanine (20.0 g, 0.224 mol)
-
Triphosgene (53.4 g, 0.180 mol)
-
Dry Tetrahydrofuran (THF), 400.0 mL
-
n-hexane (1000.0 mL)
-
Ethyl acetate (200.0 mL)
-
Ice-cold water
-
0.5% Sodium bicarbonate (NaHCO₃) ice-cold aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend L-alanine and triphosgene in dry THF in a flame-dried three-neck flask under a nitrogen atmosphere.
-
Stir the mixture at 60 °C for 2 hours.
-
Bubble nitrogen gas through the solution for 30 minutes to remove any remaining phosgene.
-
Precipitate the crude product by adding the reaction mixture to n-hexane and store at -20 °C.
-
Remove the supernatant and dissolve the residue in ethyl acetate.
-
Wash the organic phase twice with ice-cold water and once with ice-cold 0.5% NaHCO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain the final product.
Yield: Approximately 77.5%
Chemical Reactivity and Applications
The chemical reactivity of (S)-4-Methyloxazolidine-2,5-dione is dominated by the electrophilicity of the two carbonyl carbons and the acidity of the N-H proton. Its primary application is as a monomer in the ring-opening polymerization to produce polypeptides.[12]
Ring-Opening Polymerization
Initiation of polymerization can be achieved with various nucleophiles, such as primary amines. The amine attacks one of the carbonyl groups, leading to the opening of the ring and the formation of a carbamate intermediate, which subsequently loses carbon dioxide to form an amide bond and regenerate a primary amine at the growing chain terminus. This process allows for the controlled synthesis of poly(L-alanine).
Reactions with Other Nucleophiles
(S)-4-Methyloxazolidine-2,5-dione can also react with other nucleophiles, such as alcohols, to form esters after decarboxylation. This reactivity makes it a useful reagent for the introduction of an L-alanine moiety into various molecules.
Biological Relevance and Drug Development
(S)-4-Methyloxazolidine-2,5-dione is a crucial intermediate in the synthesis of Glatiramer Acetate, a drug used to treat multiple sclerosis.[12][13] Glatiramer Acetate is a random polymer of four amino acids: L-glutamic acid, L-alanine, L-lysine, and L-tyrosine. The controlled polymerization of the corresponding N-carboxyanhydrides, including L-Ala-NCA, is essential for its production.
While (S)-4-Methyloxazolidine-2,5-dione itself is not known to be directly involved in specific cellular signaling pathways, its precursor, L-alanine, is a non-essential amino acid that plays a role in cellular metabolism and can influence signaling pathways related to insulin secretion and cell survival.[14][15] The primary biological significance of L-Ala-NCA lies in its role as a synthetic precursor to biologically active peptides and polymers.
The following diagram illustrates the logical workflow from the synthesis of (S)-4-Methyloxazolidine-2,5-dione to its application in the synthesis of a key pharmaceutical.
Safety and Handling
(S)-4-Methyloxazolidine-2,5-dione is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-4-Methyloxazolidine-2,5-dione is a versatile and indispensable chiral building block in modern organic and medicinal chemistry. Its well-defined structure and reactivity provide a reliable platform for the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
